molecular formula C5H6N4O B12969267 6-Oxo-1,6-dihydropyrazine-2-carboximidamide

6-Oxo-1,6-dihydropyrazine-2-carboximidamide

Cat. No.: B12969267
M. Wt: 138.13 g/mol
InChI Key: AGYYAGXKPBNKQC-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C5H6N4O It is known for its unique structure, which includes a pyrazine ring with an oxo group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboximidamide typically involves the condensation of pyrazine-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboximidamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-Oxo-1,6-dihydropyrazine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydropyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

6-oxo-1H-pyrazine-2-carboximidamide

InChI

InChI=1S/C5H6N4O/c6-5(7)3-1-8-2-4(10)9-3/h1-2H,(H3,6,7)(H,9,10)

InChI Key

AGYYAGXKPBNKQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C=N1)C(=N)N

Origin of Product

United States

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